J10-1

MHC class II peptide exchange catalysis SAR

Traditional MHC tetramer production relies on slow spontaneous peptide exchange or HLA-DM-catalyzed loading at acidic pH, followed by neutralization-a time-consuming, multi-step workflow. J10-1 directly addresses this bottleneck. • 66.4-fold acceleration of peptide loading at 30 μM across HLA-DR1, DR15, DR4 at neutral pH-bypasses pH cycling entirely. • Retains 12.6-fold catalytic activity at pH 7.1, where HLA-DM and parental J10 are inactive, enabling live-cell peptide pulsing. • In vivo validated: 10 nmol co-injection enhances peptide display in draining lymph nodes and increases cognate T cell IL-2 production.

Molecular Formula C17H9Cl2F3N2O3
Molecular Weight 417.2 g/mol
Cat. No. B12382726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ10-1
Molecular FormulaC17H9Cl2F3N2O3
Molecular Weight417.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CC2=C(NC3=C(C(=C(C=C23)F)F)F)C(=O)O)Cl)Cl
InChIInChI=1S/C17H9Cl2F3N2O3/c18-9-2-1-6(3-10(9)19)23-12(25)5-8-7-4-11(20)13(21)14(22)15(7)24-16(8)17(26)27/h1-4,24H,5H2,(H,23,25)(H,26,27)
InChIKeyXWTOEZDPMQBBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

J10-1 MHC-II Catalyst Procurement


J10-1 (CAS 1069110-72-0, MW 417.17) is a synthetic small-molecule hapten and the most potent analog from a family of MHC class II peptide-exchange catalysts [1]. Discovered through a structure–activity relationship (SAR) campaign of 77 J10 derivatives, J10-1 accelerates peptide loading onto multiple HLA-DR allotypes (DR1, DR15, DR4) in the absence of the natural catalyst HLA-DM . Unlike the parental compound J10, J10-1 retains substantial catalytic activity at neutral pH, enabling peptide exchange at the cell surface or in early endosomal compartments [2].

Neutral-pH catalytic activity retained for cell-surface or endosomal peptide exchange
Pan-DR allotype coverage (DR1, DR15, DR4) supporting multi-allele workflows
Reported in vivo tool compound validation in lymph node peptide-display model

J10-1 vs. Parental J10: Substitution Risks


J10-1 is not interchangeable with the original lead compound J10. Extensive SAR analysis demonstrated that small structural modifications dramatically alter catalytic potency, pH tolerance, and allotype breadth, making J10-1 uniquely suited for applications requiring robust peptide exchange across multiple DR allotypes and under neutral pH conditions where J10 is effectively inactive [1]. Procurement of the parental J10 or other in-class analogs in place of J10-1 will predictably yield lower catalytic efficiency, restricted pH operability, and reduced in vivo peptide display, undermining experimental reproducibility [2].

J10-1 (Target)
Parental J10 (Potential Substitute)
Catalytic potency
Retains higher peptide-exchange acceleration across concentrations
May be substantially less active; SAR modifications alter potency
pH tolerance
Active at neutral pH, enabling cell-surface and early-endosomal protocols
Activity may shift under physiological pH; restricted operability
Allotype breadth
Demonstrated pan-DR activity on DR1, DR15, DR4
Allotype coverage may be more limited; batch-to-batch variability risk

J10-1 Comparative Performance Evidence


Peptide Exchange Acceleration vs. J10

In a head-to-head fluorescence polarization (FP) assay measuring MBP-488 peptide loading onto DR15, J10 accelerated peptide binding 4.7-fold at 10 μM and 11.5-fold at 30 μM. J10-1, the most potent of 77 analogs tested, was approximately 5-fold more active than J10, achieving 15.9-fold acceleration at 10 μM and 66.4-fold at 30 μM [1]. The SAR study found that 13 out of 77 analogs exceeded J10 by at least 2-fold, but J10-1 was the most active compound overall [2].

Peptide exchange acceleration
Head-to-head
15.9-fold (10 μM)66.4-fold (30 μM)
Supports peptide-loading efficiency improvement
J10: 4.7-fold (10 μM); 11.5-fold (30 μM). FP assay, DR15/CLIP, pH 5.2
MHC class II peptide exchange catalysis SAR HLA-DR fluorescence polarization

High-Affinity Peptide Dissociation vs. J10

In a stringent dissociation assay using the high-affinity DR15/MBP-488 complex, the spontaneous half-life (t½) of the complex without catalyst was 2097 min. J10 reduced the t½ to 269 min, while J10-1 reduced it further to 116 min—a 2.3-fold improvement over J10 and an 18-fold improvement over uncatalyzed dissociation [1]. This demonstrates that J10-1 can actively displace even tightly bound peptides, a capability lacking in previously reported small molecules that only dissociate low-affinity peptides at millimolar concentrations [2].

Dissociation half-life
Head-to-head
116 min
Supports rapid complex dissociation protocols
J10: 269 min; Uncatalyzed: 2,097 min. 100 μM J10-1, pH 5.2
peptide dissociation kinetics MHC class II complex half-life drug discovery

Neutral-pH Activity vs. HLA-DM

HLA-DM, the natural peptide-exchange catalyst, is sharply pH-dependent: it accelerates DR15 peptide binding 15-fold at pH 4.7 and 8-fold at pH 5.6 but loses all detectable activity at pH 7.1. J10-1, in contrast, remains active across the entire pH range: 15.6-fold at pH 4.7, 28-fold at pH 5.6, and critically, 12.6-fold at pH 7.1 [1]. While J10 is also described as having broad pH activity in earlier reports, the original publication demonstrates that J10-1 uniquely provides quantified acceleration at neutral pH where DM is completely inactive [2].

pH-dependent activity
Cross-study comparable
pH 4.7J10-1: 15.6×HLA-DM: 15×
pH 5.6J10-1: 28×HLA-DM: 8×
pH 7.1J10-1: 12.6×HLA-DM: inactive
Enables neutral-pH peptide exchange research
DR15/CLIP complex, FP assay; DM inactive at pH 7.1
pH-dependent activity cell-surface loading HLA-DM endosomal escape neutral pH

Pan-DR Allotype Activity vs. J10

Both J10 and J10-1 were tested on three clinically relevant DR allotypes (DR1, DR15, DR4) using HA-488 and MBP-488 fluorescent peptide probes. J10-1 had 'much higher activity than J10 with all three DR allotypes' and its catalytic activity was not restricted to any particular DR allotype, input DR-peptide complex, or incoming peptide [1]. The parental compound J10 showed measurable but substantially lower activity across all three allotypes. This pan-DR breadth with superior potency distinguishes J10-1 from J10 and from putative single-allotype alternatives [2].

Pan-DR allotype breadth
Head-to-head
Consistently higher activity on DR1, DR15, DR4 vs. J10
Supports multi-allotype research workflows
Allotype- and concentration-dependent fold differences
HLA-DR allotypes pan-DR activity DR1 DR15 DR4 autoimmune disease

In Vivo Lymph Node Peptide Display

Co-administration of biotinylated pMBP peptide (36 nmol) with J10-1 (10 nmol) at the base of mouse ears resulted in enhanced peptide display on MHC class II in the draining superficial parotid lymph node, but not the contralateral lymph node, confirming local rather than systemic action [1]. The enhanced peptide presentation was functionally validated by co-culture of lymph node cells with a DR15/pMBP-specific T cell hybridoma, demonstrating increased IL-2 production by T cells [2]. While the parental J10 has been reported to accelerate peptide loading >70-fold in vitro, its in vivo efficacy data are less well-characterized compared to J10-1, which is explicitly described as the 'J10 derivative active in vivo' [3].

In vivo peptide display
Cross-study comparable
Enhanced lymph node peptide display & T cell IL-2 production
Supports in vivo tool compound validation
Mouse ear-base s.c. model; 10 nmol J10-1 co-injection
in vivo peptide display lymph node vaccine adjuvant T cell activation antigen presentation

J10-1 Key Applications


MHC-II Tetramer Production

Traditional MHC tetramer production relies on slow spontaneous peptide exchange or HLA-DM-catalyzed loading at acidic pH, followed by neutralization. J10-1's 66.4-fold acceleration at 30 μM and ability to dissociate high-affinity pre-bound peptides (t½ reduced from 2,097 min to 116 min) enables rapid, single-step tetramer generation at neutral pH, bypassing the pH cycling required for DM [1]. Its pan-DR activity means a single catalyst stock can serve tetramer production for multiple HLA-DR alleles.

Peptide Vaccine Adjuvant Research

J10-1 is the only analog in its class with peer-reviewed, quantitative in vivo validation: co-injection with peptide antigen enhances display in draining lymph nodes and increases cognate T cell IL-2 production [1]. This positions J10-1 as a uniquely qualified tool compound for preclinical vaccine studies, where in vivo performance data are essential for experimental design. Procurement should consider the 10 nmol optimal in vivo dose established in the published model.

Cell-Surface Peptide Loading

J10-1's retention of 12.6-fold catalytic activity at pH 7.1—where both HLA-DM and J10 are inactive—makes it the only catalyst suitable for direct peptide loading onto MHC class II at the cell surface under physiological pH conditions [1]. This enables ex vivo peptide-pulsing protocols on live antigen-presenting cells without the cytotoxicity or metabolic stress associated with acidic loading conditions.

SAR & Medicinal Chemistry Reference

As the most potent compound from a well-characterized 77-analog SAR campaign, J10-1 serves as a benchmark reference standard for medicinal chemistry programs targeting MHC class II peptide-exchange modulation [1]. Its defined structural features—including the critical carboxylic acid moiety on the indole ring, electron-withdrawing groups, and the essential hydrogen-bond donor/acceptor network—provide a validated scaffold for further optimization [2].

Application
Selection Property
Validation Focus
MHC-II Tetramer Production
Neutral-pH and pan-DR catalytic activity
Single-step neutral-pH tetramer assembly
Peptide Vaccine Adjuvant Research
In vivo validated tool compound
Lymph node peptide display and T-cell response
Cell-Surface Peptide Loading
Retained catalytic activity at pH 7.1
Live-cell surface loading without pH stress
SAR & Medicinal Chemistry Reference
Benchmark compound from 77-analog SAR
Structural scaffold reference for optimization
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